(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione
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Overview
Description
(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione is a complex organic compound with a unique structure that includes a naphthalene core and multiple stereocenters
Preparation Methods
The synthesis of (8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Various functional groups are introduced through reactions such as Friedel-Crafts acylation, reduction, and alkylation.
Cyclization: The intermediate compounds undergo cyclization to form the hexahydro-naphthalene core.
Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct configuration at the stereocenters.
Final Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or other positions on the naphthalene core.
Addition: Addition reactions can be used to introduce new substituents onto the naphthalene ring.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione can be compared with other similar compounds, such as:
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound shares a similar core structure but differs in functional groups and stereochemistry.
(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate: Another compound with a related structure, used in different applications.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(8aR)-8a-benzyl-3,4,4a,5,7,8-hexahydro-2H-naphthalene-1,6-dione |
InChI |
InChI=1S/C17H20O2/c18-15-9-10-17(12-13-5-2-1-3-6-13)14(11-15)7-4-8-16(17)19/h1-3,5-6,14H,4,7-12H2/t14?,17-/m1/s1 |
InChI Key |
ROEYZECCFLLDIA-FBMWCMRBSA-N |
Isomeric SMILES |
C1CC2CC(=O)CC[C@@]2(C(=O)C1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CC(=O)CCC2(C(=O)C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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